molecular formula C6H11BrO2 B046930 Ethyl 4-bromobutyrate CAS No. 2969-81-5

Ethyl 4-bromobutyrate

Cat. No.: B046930
CAS No.: 2969-81-5
M. Wt: 195.05 g/mol
InChI Key: XBPOBCXHALHJFP-UHFFFAOYSA-N
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Preparation Methods

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block for Complex Molecules : Ethyl 4-bromobutyrate serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its structure allows for nucleophilic substitution reactions that facilitate the formation of new carbon-carbon bonds .
  • Synthesis of Polymers : The compound is utilized in producing polymers such as poly(2,6-dimethyl-1,4-phenylene oxide), which have applications in materials science due to their thermal stability and mechanical properties .

2. Biological Applications

  • Enzyme-Linked Immunosorbent Assays (ELISA) : this compound is employed in ELISA techniques for detecting specific biological molecules, showcasing its utility in biochemical assays .
  • Firefly Luciferase Inhibition : It has been used to develop peptide derivatives that inhibit firefly luciferase, an enzyme critical for bioluminescence studies. This application highlights its importance in biochemical research and potential therapeutic developments .

3. Medicinal Chemistry

  • Anti-Tumor Agent Development : The compound is involved in synthesizing potential anti-tumor agents, indicating its relevance in cancer research. Its alkylating properties allow it to interact with nucleophiles in biological systems, potentially leading to therapeutic effects .
  • Intermediate for Pharmaceuticals : this compound is an essential intermediate in the synthesis of various drugs, including tacrolimus (for Parkinson's syndrome) and ezetimibe (for hypercholesterolemia), demonstrating its significance in medicinal chemistry .

Case Study 1: Synthesis of Firefly Luciferase Inhibitors

Research has shown that this compound can be effectively utilized to synthesize inhibitors of firefly luciferase. These inhibitors have implications in studying bioluminescence and developing novel biotechnological applications.

Case Study 2: Development of Anti-Tumor Agents

A study focused on the synthesis of thieno(2,3-b)-azepin-4-ones using this compound demonstrated its potential as a precursor for compounds with anti-cancer properties. The research indicated promising results in inhibiting tumor cell proliferation.

Biological Activity

Ethyl 4-bromobutyrate (C₆H₁₃BrO₂), a brominated ester, is recognized for its diverse biological activities and applications in organic synthesis. This compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Its biological activity is primarily attributed to its ability to interact with various biochemical pathways, making it a subject of interest in both medicinal chemistry and biological research.

This compound can be synthesized through several methods, including the reaction of gamma-butyrolactone with hydrogen bromide in the presence of ethanol. This method yields the compound with moderate efficiency, typically around 50-58% depending on the specific conditions used . The compound appears as a colorless liquid with a pungent odor and is soluble in various organic solvents but immiscible with water .

The biological activity of this compound can be understood through its mechanisms of action:

  • Alkylating Agent : this compound acts as an alkylating agent, transferring its alkyl group to nucleophiles, which can lead to the formation of new carbon-carbon bonds. This property is crucial in synthetic organic chemistry for creating complex molecules .
  • Inhibition of Enzymes : It has been shown to inhibit firefly luciferase, an enzyme responsible for bioluminescence in fireflies. This inhibition suggests potential applications in developing bioluminescent assays and studying enzyme kinetics .
  • Synthesis of Bioactive Compounds : The compound is involved in synthesizing various bioactive molecules, including anti-tumor agents and other therapeutic compounds. Its role as an intermediate in these syntheses highlights its importance in drug development .

Biological Applications

This compound has been utilized in various biological studies and applications:

  • Enzyme-Linked Immunosorbent Assays (ELISA) : It is employed as a reagent in ELISA for detecting specific biological molecules, such as beta-adrenergic agonists like zilpaterol .
  • Synthesis of Antitumor Agents : Research indicates that derivatives synthesized from this compound exhibit significant anti-tumor activity, suggesting potential therapeutic uses .
  • Polymer Chemistry : The compound serves as a precursor for synthesizing polymers such as poly(2,6-dimethyl-1,4-phenylene oxide), which have applications in materials science .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

  • A study published in The Journal of Organic Chemistry highlighted its utility in synthesizing thieno(2,3-b)-azepin-4-ones, compounds known for their pharmacological properties .
  • Research conducted by MDPI showcased the compound's effectiveness as a building block for creating firefly luciferase inhibitor-conjugated peptide derivatives, further establishing its relevance in biochemical research .

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to similar compounds:

CompoundStructure TypeBiological ActivityApplications
This compoundBrominated EsterInhibits luciferase; anti-tumorSynthesis of pharmaceuticals
Ethyl 5-bromovalerateBrominated EsterModerate insecticidal activityAgrochemical synthesis
Ethyl 3-bromopropionateBrominated EsterLimited biological activityChemical synthesis
Ethyl 2-bromobutyrateBrominated EsterVaries based on substituentsOrganic synthesis

Q & A

Q. What are the common synthetic routes for Ethyl 4-bromobutyrate in organic chemistry research?

Basic
this compound is typically synthesized via esterification of 4-bromobutyric acid with ethanol under acidic catalysis. Advanced routes involve its use as a reagent in alkylation reactions. For example, it reacts with amines or hydroxyl-containing compounds (e.g., in hapten synthesis) under basic conditions (K₂CO₃, Na₂CO₃) in polar aprotic solvents like DMSO or acetone . A key application is its role in pharmaceutical intermediates, such as in the synthesis of Bepotastine, where it undergoes nucleophilic substitution with piperidine derivatives .

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

Advanced
Yield optimization requires careful control of reaction parameters:

  • Temperature : Low temperatures (-78°C to -65°C) improve selectivity in reduction steps (e.g., using diisobutylaluminium hydride) .
  • Catalysts : Bases like K₂CO₃ enhance alkylation efficiency, while toluene-4-sulfonic acid aids in protecting group strategies .
  • Workup : Extract with ethyl acetate and rinse with water to isolate products effectively .

Example Reaction Conditions Table :

YieldReaction StepConditions
95%ReductionDIBAL-H, CH₂Cl₂, -78°C
88%ProtectionEthylene glycol, TsOH, 90°C

Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

Basic
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. A validated method uses a TG-5SilMS column (15 m × 0.25 mm) with electron ionization in SIM mode. Key parameters:

  • Runtime : 21.45 min
  • Linear Range : 0.10–50.0 μg/g (R² = 0.9981)
  • LOD/LOQ : 0.03 μg/g and 0.10 μg/g, respectively .

Q. How to validate an analytical method for detecting this compound as a genotoxic impurity?

Advanced
Validation should include:

  • Specificity : Ensure no interference from matrix components (e.g., Tolvaptan tablets) .
  • Accuracy : Spike recovery tests (average 97.3% in tablet formulations) .
  • Precision : Repeat intraday/interday analyses with RSD < 2%.
  • Ruggedness : Test across columns, instruments, and analysts .

Q. What role does this compound play in hapten synthesis for immunoassays?

Basic
It acts as a spacer arm in hapten-protein conjugates. For example, in developing an ELISA for diethylstilbestrol (DES), this compound links DES to carrier proteins via nucleophilic substitution. Steps include:

React DES with K₂CO₃ in DMSO.

Add this compound to form DES-MCPE.

Hydrolyze the ester to a carboxylic acid for conjugation .

Q. What strategies address discrepancies in NMR data when this compound is used as an intermediate?

Advanced

  • Purity Check : Confirm via GC-MS or HPLC to rule out residual solvents/byproducts .
  • Solvent Effects : Use deuterated solvents consistently; DMSO-d₆ may shift peaks .
  • Dynamic Processes : Variable temperature NMR can resolve rotameric equilibria in intermediates .

Q. How is this compound utilized in the synthesis of active pharmaceutical ingredients?

Basic
It is a key alkylating agent in drugs like Bepotastine (antihistamine) and Levetiracetam (antiepileptic). In Bepotastine synthesis, it reacts with 4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine under refluxing acetone to form the ester intermediate, later hydrolyzed to the active metabolite .

Q. What safety protocols are essential when handling this compound in exothermic reactions?

Advanced

  • Ventilation : Use fume hoods due to volatile brominated compounds.
  • Temperature Control : Employ ice baths for reactions prone to thermal runaway (e.g., Grignard-type alkylations) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles mandatory .

Properties

IUPAC Name

ethyl 4-bromobutanoate
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InChI

InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3
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InChI Key

XBPOBCXHALHJFP-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CCCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11BrO2
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DSSTOX Substance ID

DTXSID80183845
Record name Ethyl 4-bromobutyrate
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Molecular Weight

195.05 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Ethyl 4-bromobutyrate
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CAS No.

2969-81-5
Record name Ethyl 4-bromobutyrate
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Record name Ethyl 4-bromobutyrate
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Synthesis routes and methods

Procedure details

A solution of 4-bromobutanoic acid (25.0 g, 150 mmol), DMF (5 drops) and oxalyl chloride (17.0 mL, 195.0 mmol) in dichloromethane (250 mL) was stirred at room temperature for 5 hr. The reaction mixture was concentrated under reduced pressure, dichloromethane (200 mL) and ethanol (9.0 mL, 170 mmol) were added to the residue, and the mixture was stirred at room temperature for 15 hr. The reaction mixture was washed with saturated aqueous sodium hydrogencarbonate and saturated brine, and the organic layer was dried over sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (0-5% ethyl acetate/hexane) to give ethyl 4-bromobutanoate as a colorless oil (24.5 g, 84%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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